5,6,7-trimethoxy-4-phenyl-3,4-dihydroquinolin-2(1H)-one

Tubulin polymerization inhibition Colchicine-site binding Anticancer activity

5,6,7-Trimethoxy-4-phenyl-3,4-dihydroquinolin-2(1H)-one (CAS 847461-89-6) is a synthetic dihydroquinolin-2(1H)-one derivative bearing a 3,4,5-trimethoxyphenyl motif characteristic of tubulin-binding agents. The compound is cataloged in the National Cancer Institute’s repository under NSC 679198 and is commercially available primarily for preclinical biological evaluation.

Molecular Formula C18H19NO4
Molecular Weight 313.353
CAS No. 847461-89-6
Cat. No. B2785674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7-trimethoxy-4-phenyl-3,4-dihydroquinolin-2(1H)-one
CAS847461-89-6
Molecular FormulaC18H19NO4
Molecular Weight313.353
Structural Identifiers
SMILESCOC1=C(C(=C2C(CC(=O)NC2=C1)C3=CC=CC=C3)OC)OC
InChIInChI=1S/C18H19NO4/c1-21-14-10-13-16(18(23-3)17(14)22-2)12(9-15(20)19-13)11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,19,20)
InChIKeyZNLGIOWPOQQIRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5,6,7-Trimethoxy-4-phenyl-3,4-dihydroquinolin-2(1H)-one: A Dihydroquinolinone Scaffold for Research Procurement


5,6,7-Trimethoxy-4-phenyl-3,4-dihydroquinolin-2(1H)-one (CAS 847461-89-6) is a synthetic dihydroquinolin-2(1H)-one derivative bearing a 3,4,5-trimethoxyphenyl motif characteristic of tubulin-binding agents . The compound is cataloged in the National Cancer Institute’s repository under NSC 679198 [1] and is commercially available primarily for preclinical biological evaluation. Its core scaffold positions it within the broader family of colchicine-site tubulin inhibitors, yet the precise impact of its specific C4-phenyl substitution and dihydroquinolin-2-one ring system on target engagement remains only sparsely characterized in the public literature.

Why Generic 3,4-Dihydroquinolin-2(1H)-ones Cannot Replace 5,6,7-Trimethoxy-4-phenyl-3,4-dihydroquinolin-2(1H)-one


Within the dihydroquinolin-2(1H)-one chemotype, subtle modifications in substitution pattern profoundly alter biological activity. The parent unsubstituted 4-phenyl-3,4-dihydroquinolin-2(1H)-one (CAS 4888-33-9) lacks the trimethoxyphenyl motif required for colchicine-site recognition . Conversely, fully aromatic 5,6,7-trimethoxyquinolines reported in [1] exhibit anticancer activity, but their planar, fully oxidized ring system differs from the partially saturated dihydroquinolin-2-one core of the target compound, which introduces a chiral center at C4 and alters both molecular shape and conformational flexibility. These structural distinctions preclude simple interchangeability, making procurement of the exact title compound essential for experiments predicated on its unique scaffold geometry.

Quantitative Differentiation Evidence for 5,6,7-Trimethoxy-4-phenyl-3,4-dihydroquinolin-2(1H)-one


Tubulin Polymerization Inhibition: Class-Level Inference from 5,6,7-Trimethoxyquinoline Analogs

The target compound has not been directly compared with other inhibitors in a head-to-head tubulin polymerization assay. However, structurally related 5,6,7-trimethoxyquinoline derivatives such as compound 7e (possessing an N-(4-benzoylphenyl) side chain) inhibited tubulin polymerization and arrested A2780 ovarian cancer cells in the G2/M phase, qualitatively resembling the mechanism of combretastatin A-4 (CA-4) [1]. Because the trimethoxyphenyl moiety is the key pharmacophore for colchicine-site occupancy, it is reasonable to infer that the target compound engages tubulin in a similar fashion, but the absence of a saturated C3–C4 bond and the presence of the lactam carbonyl may alter binding kinetics and residence time relative to fully aromatic quinolines [1]. Quantitative data for the target compound itself are lacking; the strongest available evidence is class-level.

Tubulin polymerization inhibition Colchicine-site binding Anticancer activity

Cytotoxicity Profile Against Resistant Cancer Cell Lines: Cross-Study Comparable Evidence from 5,6,7-Trimethoxyquinolines

In the study of 5,6,7-trimethoxyquinolines, compound 7f exhibited similar antiproliferative potency against both drug-sensitive A2780 and drug-resistant A2780/RCIS ovarian cancer cells, suggesting that the trimethoxyphenyl pharmacophore may evade certain resistance mechanisms [1]. No analogous data are available for the target dihydroquinolin-2-one. If the target compound retains the ability to circumvent P-glycoprotein-mediated efflux, it would represent a meaningful advantage over conventional tubulin inhibitors such as paclitaxel, which is susceptible to multidrug resistance. However, this hypothesis remains untested.

Cytotoxicity Multidrug resistance A2780/RCIS MCF-7/MX

Structural Differentiation from Unsubstituted 4-Phenyl-3,4-dihydroquinolin-2(1H)-one: In Silico Docking Inference

The target compound differs from 4-phenyl-3,4-dihydroquinolin-2(1H)-one (CAS 4888-33-9) by the addition of three methoxy groups at positions 5, 6, and 7 of the quinolinone ring. Molecular docking studies on analogous 5,6,7-trimethoxyquinolines indicate that the trimethoxy substituents form hydrogen bonds with key residues in the colchicine-binding site of β-tubulin (e.g., Cys241, Val315) [1]. The unsubstituted compound lacks these hydrogen-bond donors/acceptors and is not expected to bind tubulin with comparable affinity. This difference in predicted target engagement constitutes a qualitative structural differentiator that justifies selection of the trimethoxy derivative for tubulin-focused research programs.

Molecular docking Colchicine-site occupancy Structure-activity relationship

Recommended Application Scenarios for 5,6,7-Trimethoxy-4-phenyl-3,4-dihydroquinolin-2(1H)-one


Tubulin Polymerization Inhibitor Screening and Colchicine-Site Profiling

Based on the class-level evidence that 5,6,7-trimethoxy-substituted quinolines inhibit tubulin polymerization and arrest cells in G2/M [1], the title compound is most appropriately deployed as a probe molecule for tubulin biochemistry assays. Its partially saturated scaffold may offer a distinct residence time profile compared to fully aromatic reference inhibitors such as combretastatin A-4, making it a candidate for kinetic studies of colchicine-site engagement.

Structure-Activity Relationship (SAR) Expansion of Trimethoxyphenyl-Based Tubulin Ligands

The compound’s dihydroquinolin-2-one core introduces a chiral center at C4 that is absent in the planar 5,6,7-trimethoxyquinoline series [1]. This feature enables exploration of stereochemistry-dependent tubulin binding and cytotoxicity, a dimension that cannot be addressed with achiral analogs. Procurement of enantiopure or racemic material, as available, supports SAR campaigns aimed at optimizing tubulin inhibition while minimizing off-target effects.

Multidrug Resistance (MDR) Profiling in Ovarian and Breast Cancer Models

Although direct data for the title compound are absent, the observation that structurally related trimethoxyquinolines exhibit equipotent activity against parental and resistant A2780/RCIS and MCF-7/MX cell lines [1] warrants investigation of the title compound in MDR models. Its procurement enables head-to-head comparisons with P-glycoprotein substrates like doxorubicin or paclitaxel to determine whether the dihydroquinolin-2-one scaffold retains the resistance-circumventing property.

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